2-(2-(Dimethylamino)-1-hydroxyethyl)dibenzofuran hydrochloride
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Overview
Description
2-(2-(Dimethylamino)-1-hydroxyethyl)dibenzofuran hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)-1-hydroxyethyl)dibenzofuran hydrochloride typically involves the reaction of dibenzofuran with 2-(dimethylamino)ethyl chloride hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Dimethylamino)-1-hydroxyethyl)dibenzofuran hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
2-(2-(Dimethylamino)-1-hydroxyethyl)dibenzofuran hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-(Dimethylamino)-1-hydroxyethyl)dibenzofuran hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: A compound with similar structural features but different functional groups.
2-Dimethylaminoethyl chloride hydrochloride: Another related compound used as an intermediate in organic synthesis.
Uniqueness
2-(2-(Dimethylamino)-1-hydroxyethyl)dibenzofuran hydrochloride stands out due to its unique combination of a benzofuran core with a dimethylamino and hydroxyethyl group.
Properties
CAS No. |
63980-55-2 |
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Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
1-dibenzofuran-2-yl-2-(dimethylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c1-17(2)10-14(18)11-7-8-16-13(9-11)12-5-3-4-6-15(12)19-16;/h3-9,14,18H,10H2,1-2H3;1H |
InChI Key |
DCJOKRBVQJDFSV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC2=C(C=C1)OC3=CC=CC=C32)O.Cl |
Origin of Product |
United States |
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